

4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1366718

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine**: A Core Scaffold in Kinase Inhibitor Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of profound importance in modern medicinal chemistry. As a derivative of the 7-deazapurine core, it serves as a privileged structural scaffold, particularly in the design and synthesis of targeted therapeutics. Its structural analogy to adenine allows it to function as a highly effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular signaling. The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile electrophilic intermediate, primed for nucleophilic substitution. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and pivotal role as a building block for Janus Kinase (JAK) inhibitors and other significant therapeutic agents.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system is a foundational scaffold in drug discovery, often referred to as a "privileged" structure due to its recurring presence in biologically active

compounds.^[1] Its significance stems from its bioisosteric relationship with purine, the core of essential biomolecules like adenine and guanine. This structural mimicry enables pyrrolo[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases.^[1]

Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.^{[2][3]} Consequently, kinase inhibitors have become a major class of therapeutics. The 4-chloro-pyrrolo[2,3-d]pyrimidine framework is a cornerstone in this field, providing a robust starting point for creating vast libraries of potential drug candidates.^{[4][5]} The 2-methyl substituent on the target molecule, **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine**, further refines its electronic and steric profile, offering a distinct building block for medicinal chemists to explore novel structure-activity relationships (SAR).

Physicochemical and Structural Properties

The fundamental properties of **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Table 1: Core Physicochemical Properties

Property	Value	Source
IUPAC Name	4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine	N/A
CAS Number	77501-61-0	[6]
Molecular Formula	C ₇ H ₆ ClN ₃	[6]
Molecular Weight	167.60 g/mol	[6]
Appearance	Solid	[6]
InChI Key	HCFJHJBEGJJOMO-UHFFFAOYSA-N	[6]
Canonical SMILES	Cc1nc(Cl)c2cc[nH]c2n1	[6]

Structural Analysis

The molecule features a bicyclic system where a pyrrole ring is fused to a pyrimidine ring. This planar, aromatic structure provides a rigid scaffold ideal for presenting substituents in a well-defined orientation for target binding.

- The Pyrimidine Ring: With two nitrogen atoms, this ring is electron-deficient. This deficiency is further amplified by the electronegative chlorine atom at the C4 position.
- The Pyrrole Ring: This five-membered ring contains one nitrogen (N7) and is comparatively electron-rich, though its electron density is influenced by the fused pyrimidine system. The N7 position is a potential site for substitution, often protected during synthesis to direct reactivity.^[7]
- Key Substituents:
 - C4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).^[5]
 - C2-Methyl Group: This group influences the molecule's electronics and sterics. It can impact solubility and modify the binding affinity of derivatives by interacting with specific sub-pockets in a target enzyme.

Caption: Chemical structure of the title compound.

Core Reactivity: The Cornerstone of Synthetic Utility

The chemistry of **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine** is dominated by the reactivity of the C4-chloro substituent. Understanding this reactivity is crucial for its application as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction is the displacement of the C4-chloride by a nucleophile.^[5] This SNAr reaction is highly efficient due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilize the negatively charged intermediate (a Meisenheimer complex).

Mechanism Rationale:

- Nucleophilic Attack: A nucleophile (typically an amine, thiol, or alkoxide) attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring.
- Intermediate Formation: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which is the driving force for the reaction's feasibility.
- Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a stable leaving group, yielding the final substituted product.

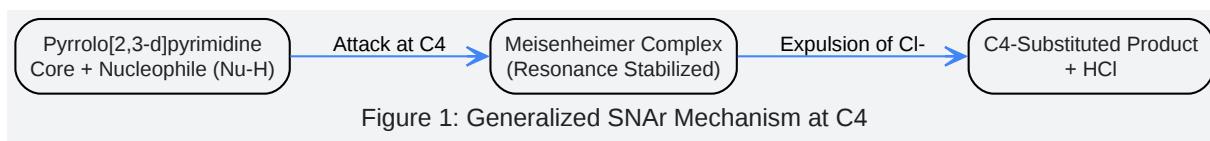


Figure 1: Generalized SNAr Mechanism at C4

[Click to download full resolution via product page](#)

Caption: Generalized SNAr mechanism at the C4 position.

This reaction is the linchpin for creating analogs and is the final key step in the synthesis of many commercial drugs, where the nucleophile is often a complex amine fragment of the target molecule.^[4]

Representative Synthesis Protocol

While multiple synthetic routes to the pyrrolo[2,3-d]pyrimidine core exist, a common and effective strategy involves the construction of the pyrimidine ring onto a pre-formed pyrrole precursor or a sequential cyclization approach.^{[8][9][10]} The following protocol is a representative method adapted from literature procedures for analogous compounds, illustrating the core chemical transformations.^{[8][9]} The key distinction for synthesizing the 2-methyl derivative would be the use of acetamidine in the cyclization step instead of formamidine.

Protocol: Multi-step Synthesis of **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine**

Objective: To provide a validated, step-by-step workflow for the laboratory-scale synthesis.

Pillar of Trustworthiness: Each step includes a rationale, explaining the purpose of the chosen reagents and conditions, allowing for adaptation and troubleshooting.

Step 1: Synthesis of 2-amino-1H-pyrrole-3-carbonitrile

- Reaction: Condensation of malononitrile with chloroacetaldehyde.
- Procedure:
 - To a solution of malononitrile (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.1 eq) dropwise at 0°C.
 - Stir the mixture for 30 minutes.
 - Add an aqueous solution of chloroacetaldehyde (1.0 eq) dropwise, maintaining the temperature below 10°C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction with water and extract with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.
- Scientist's Note: This classical Gewald reaction variant builds the substituted aminopyrrole core. The base is essential for deprotonating malononitrile to form the nucleophile.

Step 2: Cyclization to form 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Reaction: Cyclization of 2-amino-1H-pyrrole-3-carbonitrile with acetamidine hydrochloride.
- Procedure:
 - Combine 2-amino-1H-pyrrole-3-carbonitrile (1.0 eq) and acetamidine hydrochloride (1.5 eq) in 2-methoxyethanol.
 - Add sodium methoxide (2.0 eq) and heat the mixture to reflux (approx. 125°C) for 6-8 hours.

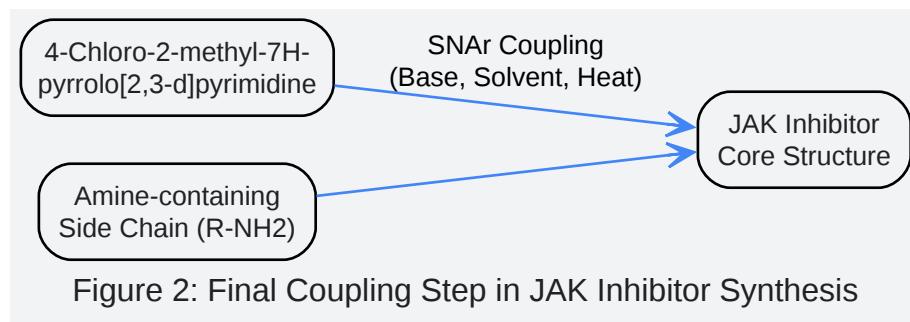
- Monitor reaction completion by TLC or LC-MS.
- Cool the reaction mixture and pour it into ice water.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
- Scientist's Note: This is the key ring-forming step. Acetamidine provides the N-C-N fragment with the required methyl group to form the 2-methyl-substituted pyrimidine ring. A high-boiling solvent is necessary to drive the condensation.

Step 3: Hydrolysis to 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

- Reaction: Conversion of the 4-amino group to a carbonyl via diazotization followed by hydrolysis.
- Procedure:
 - Suspend the 4-amino product (1.0 eq) in a mixture of water and sulfuric acid.
 - Cool the suspension to 0-5°C.
 - Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5°C.
 - Stir the mixture at this temperature for 1 hour, then heat to 80-90°C until nitrogen evolution ceases.
 - Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.
 - Filter, wash with water, and dry.
- Scientist's Note: This converts the amino group into a more versatile hydroxyl (keto tautomer), which is a precursor for chlorination.

Step 4: Chlorination to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Reaction: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent.
- Procedure:


- Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the dried 4-oxo intermediate (1.0 eq).
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux (approx. 110°C) for 2-4 hours.
- Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution or ammonium hydroxide.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.

- Scientist's Note: POCl₃ is a standard and highly effective reagent for converting heterocyclic ketones/amides into chlorides. The reaction proceeds via a Vilsmeier-like intermediate. This is a critical step that installs the reactive handle for subsequent SNAr reactions.

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary application of 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates is in the synthesis of Janus Kinase (JAK) inhibitors.^{[3][11]} The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.^[12] Its dysregulation is linked to autoimmune diseases like rheumatoid arthritis.^[3]

Drugs such as Tofacitinib and Ruxolitinib utilize the pyrrolo[2,3-d]pyrimidine core to anchor within the ATP-binding site of JAK enzymes.^[4] The synthesis of these complex molecules relies on the SNAr reaction where the 4-chloro intermediate is coupled with a tailored amine-containing side chain.

[Click to download full resolution via product page](#)

Caption: The pivotal SNAr coupling reaction.

The ability to perform this coupling reaction efficiently and in high yield makes **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine** an invaluable asset for drug development professionals, enabling rapid access to novel and potent kinase inhibitors.[\[11\]](#)

Safety and Handling

Proper handling of **4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine** is essential in a research setting. It is classified as an acute oral toxicant and an eye irritant.[\[6\]](#)

Table 2: GHS Hazard Information

Category	Information
Pictogram	GHS06 (Skull and Crossbones)
Signal Word	Danger
Hazard Codes	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
Precautionary Codes	P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Source:[6]

Recommended Handling Procedures:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than a simple chemical; it is a key that unlocks a vast area of therapeutic potential. Its properties are defined by the privileged 7-deazapurine scaffold and the highly reactive C4-chloro group. This combination provides a robust and versatile platform for the synthesis of complex, biologically active molecules. For researchers and scientists in drug development, a thorough understanding of its reactivity, synthesis, and handling is fundamental to leveraging its full potential in the creation of next-generation kinase inhibitors and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety _Chemicalbook [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366718#4-chloro-2-methyl-7h-pyrrolo-2-3-d-pyrimidine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com